molecular formula C19H21NO6 B14733658 Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate CAS No. 7150-99-4

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate

Katalognummer: B14733658
CAS-Nummer: 7150-99-4
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: KAQQLFZBLGVILT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoyloxy group and a bis(2-hydroxyethyl)amino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins, affecting their structure and function. The benzoyloxy group can participate in hydrophobic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl benzoate: A simpler ester with a benzene ring and an ester group.

    Methyl 3,5-bis(benzoyloxy)benzoate: Contains two benzoyloxy groups attached to a benzoate core.

    Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with similar bis(2-hydroxyethyl)amino functionality.

Uniqueness

Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate is unique due to the combination of its benzoyloxy and bis(2-hydroxyethyl)amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

7150-99-4

Molekularformel

C19H21NO6

Molekulargewicht

359.4 g/mol

IUPAC-Name

methyl 2-benzoyloxy-4-[bis(2-hydroxyethyl)amino]benzoate

InChI

InChI=1S/C19H21NO6/c1-25-19(24)16-8-7-15(20(9-11-21)10-12-22)13-17(16)26-18(23)14-5-3-2-4-6-14/h2-8,13,21-22H,9-12H2,1H3

InChI-Schlüssel

KAQQLFZBLGVILT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)N(CCO)CCO)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.